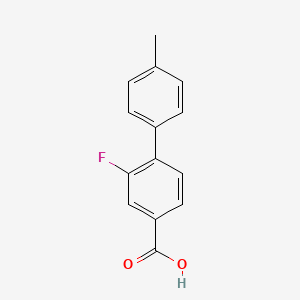

3-Fluoro-4-(4-methylphenyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-(4-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-9-2-4-10(5-3-9)12-7-6-11(14(16)17)8-13(12)15/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJSUIIEJLICDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681395 | |

| Record name | 2-Fluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261953-35-8 | |

| Record name | 2-Fluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Fluoro 4 4 Methylphenyl Benzoic Acid

Precursor Synthesis and Building Block Preparation

The efficient construction of 3-Fluoro-4-(4-methylphenyl)benzoic acid relies on the availability of two primary structural components: a fluorinated aryl halide and a methylphenyl coupling partner. A third crucial aspect is the preparation of a suitable benzoic acid derivative that incorporates one of these fragments.

Synthesis of Fluorinated Aryl Halides (e.g., 3-fluoro-4-bromotoluene)

A key precursor for the biphenyl (B1667301) synthesis is a halogenated and fluorinated toluene (B28343) derivative. The synthesis of 3-bromo-4-fluorotoluene (B1266451) is a well-documented example. A common method involves the direct bromination of 4-fluorotoluene. thieme.de However, this reaction can produce a mixture of isomers, primarily the desired 3-bromo-4-fluorotoluene and the undesired 2-bromo-4-fluorotoluene. thieme.de

To improve the regioselectivity towards the 3-bromo isomer, specific catalytic systems have been developed. One effective process involves carrying out the bromination in glacial acetic acid in the presence of both iodine and an iron catalyst (such as iron powder or an iron salt). thieme.deresearchgate.net This method significantly increases the proportion of 3-bromo-4-fluorotoluene compared to the 2-bromo isomer. thieme.de

An alternative route to a related compound, 4-bromo-3-fluorotoluene, starts from o-nitro-p-toluidine (also known as Fast Red Base GL) and proceeds through a sequence involving a Sandmeyer-type diazo-bromination reaction. acs.org This highlights that different substitution patterns on the fluorinated aryl halide can be achieved by selecting appropriate starting materials and synthetic strategies.

Table 1: Synthesis of 3-bromo-4-fluorotoluene via Bromination of 4-fluorotoluene

| Reactants | Catalyst/Reagents | Solvent | Key Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| 4-fluorotoluene, Bromine | Iron powder, Iodine | Glacial Acetic Acid | Reaction at 20-35°C | Markedly increased proportion of 3-bromo-4-fluorotoluene | thieme.de, researchgate.net |

| 4-fluorotoluene, Bromine | Iron | Carbon Tetrachloride | - | Mixture of 3-bromo and 2-bromo isomers (approx. 20:80 ratio) | thieme.de |

Synthesis of Methylphenylboronic Acids or Related Coupling Partners

The second essential building block is an organometallic derivative of toluene, most commonly 4-methylphenylboronic acid (also known as p-tolylboronic acid). This reagent is a cornerstone of the Suzuki-Miyaura coupling reaction. A standard laboratory synthesis begins with p-bromotoluene. wikipedia.org The p-bromotoluene is first reacted with magnesium metal in an anhydrous solvent like tetrahydrofuran (B95107) (THF) to form a Grignard reagent. This organomagnesium compound is then treated with a boron ester, such as trimethyl borate, followed by acidic hydrolysis to yield 4-methylphenylboronic acid. wikipedia.org These boronic acids are typically white, powdered solids that are soluble in many organic solvents. researchgate.net

While 4-methylphenylboronic acid is the most direct coupling partner for this synthesis, methodologies exist for creating more complex or substituted analogs. For instance, (4-hydroxy-2-methyl)phenylboronic acid and 3,5-difluoro-4-methyl phenylboronic acid can be synthesized from appropriately substituted aryl halides, demonstrating the versatility of this class of reagents. rsc.orgnih.gov

Preparation of Substituted Benzoic Acid Derivatives

The carboxylic acid moiety of the final product can be introduced either before or after the key carbon-carbon coupling step. One strategic approach involves preparing a fluorinated and halogenated benzoic acid derivative, which can then be coupled with the methylphenylboronic acid. A highly relevant precursor is 3-bromo-4-fluorobenzoic acid.

One documented synthesis of 3-bromo-4-fluorobenzoic acid starts from fluorobenzene. organic-chemistry.org The process involves three main steps:

Friedel-Crafts Acylation: Fluorobenzene is reacted with acetyl chloride in the presence of a catalyst like aluminum chloride to produce 4-fluoroacetophenone.

Bromination: The resulting acetophenone (B1666503) is then brominated to yield 3-bromo-4-fluoroacetophenone.

Oxidation (Haloform Reaction): The methyl ketone group is oxidized using a hypochlorite (B82951) solution to form the corresponding carboxylic acid, 3-bromo-4-fluorobenzoic acid. organic-chemistry.org

Other related substituted benzoic acids can be prepared through various means. For example, 3-fluoro-4-hydroxybenzoic acid can be synthesized by the demethylation of 3-fluoro-4-methoxybenzoic acid using hydrobromic acid. organic-chemistry.org

Carbon-Carbon Coupling Reactions for Biphenyl Formation

The central step in constructing the this compound molecule is the formation of the biphenyl C-C bond. This is typically achieved through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura coupling)

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between two aromatic rings. numberanalytics.com In the context of synthesizing this compound, this reaction would involve coupling a halogenated benzoic acid derivative (e.g., 3-bromo-4-fluorobenzoic acid) with 4-methylphenylboronic acid.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps: numberanalytics.com

Oxidative Addition: A low-valent palladium(0) catalyst reacts with the aryl halide (e.g., 3-bromo-4-fluorobenzoic acid), inserting itself into the carbon-halogen bond to form a palladium(II) species.

Transmetalation: The organoboron compound (4-methylphenylboronic acid), activated by a base, transfers its organic group (the 4-methylphenyl group) to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center (the 3-fluoro-4-benzoic acid fragment and the 4-methylphenyl fragment) couple and are eliminated from the metal, forming the final biphenyl product and regenerating the palladium(0) catalyst. numberanalytics.com

The reaction requires a base, such as potassium carbonate or sodium carbonate, and is typically carried out in a solvent mixture, which can include water. libretexts.orgnih.gov Recent advancements have focused on developing more environmentally friendly conditions, such as using ligand-free Pd/C catalysts in ethanol (B145695)/water mixtures at room temperature. libretexts.org

Table 2: Generalized Suzuki-Miyaura Coupling for Biphenyl Synthesis

| Component | Role | Examples |

|---|---|---|

| Aryl Halide | Electrophilic partner | 3-Bromo-4-fluorobenzoic acid |

| Organoboron Reagent | Nucleophilic partner | 4-Methylphenylboronic acid |

| Palladium Catalyst | Facilitates the C-C bond formation | Pd(PPh₃)₄, Pd/C, Pd(OAc)₂ |

| Base | Activates the organoboron reagent | K₂CO₃, Cs₂CO₃, NaOH |

| Solvent | Reaction medium | Toluene, Dioxane, Ethanol/Water |

Alternative Coupling Strategies

While the Suzuki-Miyaura coupling is highly effective, several other cross-coupling reactions can be employed for the synthesis of biphenyls and could serve as alternatives for producing the target compound's core structure. These methods typically vary in the type of organometallic reagent used. numberanalytics.com

Stille Coupling: This reaction couples an organohalide with an organotin reagent (an organostannane) and is also catalyzed by palladium. libretexts.orgnumberanalytics.com For this specific synthesis, it would involve reacting a derivative like 3-bromo-4-fluorobenzoic acid with a tributyl(4-methylphenyl)stannane. A key advantage of organostannanes is their stability to air and moisture, but a significant drawback is the high toxicity of tin compounds. numberanalytics.comlibretexts.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner, which is coupled with an organohalide in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org This method is known for its high reactivity but requires careful handling of the often air-sensitive organozinc reagents. numberanalytics.com The reaction could proceed by coupling an arylzinc halide with 3-bromo-4-fluorobenzoic acid.

Hiyama Coupling: This reaction involves the palladium-catalyzed coupling of an organohalide with an organosilicon compound (organosilane). organic-chemistry.org A key feature of the Hiyama coupling is the need for an activating agent, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to form a reactive pentacoordinate silicate. rsc.orgorganic-chemistry.org Organosilanes are attractive due to their low toxicity and high stability. rsc.org

Each of these alternative strategies follows a similar catalytic cycle to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination, but differs in the nature and preparation of the organometallic coupling partner. rsc.orgnumberanalytics.com

Functional Group Interconversions on the Biphenyl Skeleton

Functional group interconversions are pivotal in the synthesis of complex molecules, allowing for the transformation of one functional group into another. In the context of this compound, these reactions are typically performed on a biphenyl core that already possesses the requisite fluoro and methylphenyl substituents.

A common strategy for introducing a carboxylic acid group onto an aromatic ring is through the carboxylation of an organometallic intermediate, such as a Grignard reagent. This process involves the reaction of an aryl halide with magnesium to form an arylmagnesium halide, which is then treated with carbon dioxide to yield a carboxylate salt. Subsequent acidification produces the desired benzoic acid.

For the synthesis of this compound, this would typically involve the formation of a Grignard reagent from a halogenated 3-fluoro-4-(4-methylphenyl)biphenyl precursor.

Hypothetical Reaction Scheme:

An alternative approach to installing the carboxylic acid functionality is through the oxidation of a methyl group on the biphenyl scaffold. This method is particularly useful if the starting material, 3-fluoro-4'-methyl-1,1'-biphenyl, is readily available. The oxidation of a methyl group attached to an aromatic ring to a carboxylic acid is a well-established transformation.

The oxidation of toluenes halogenated in the nucleus to their corresponding benzoic acids can be achieved using oxygen or an oxygen-containing gas in the presence of a solvent like acetic acid. google.com This reaction is typically catalyzed by soluble cobalt and/or manganese compounds, along with a bromide ion source, at elevated temperatures and pressures. google.com

Table 1: Conditions for the Oxidation of Halogenated Toluenes

| Parameter | Value | Reference |

| Oxidant | Oxygen or oxygen-containing gas | google.com |

| Solvent | Acetic acid | google.com |

| Catalysts | Soluble cobalt and/or manganese compounds, bromide ions | google.com |

| Temperature | 80°C to 220°C | google.com |

| Pressure | 1 to 50 bar | google.com |

This method offers a direct route to the desired benzoic acid from a more accessible biphenyl precursor.

Further functionalization of the biphenyl skeleton can be achieved through halogenation and other electrophilic aromatic substitution reactions. For instance, benzylic halogenation of an alkylbenzoic acid ester can be performed to introduce a halogen to the methyl group. google.com This process typically involves the slow addition of a halogen, such as chlorine or bromine, to a solution of the alkylbenzoic acid ester in a halogen-containing solvent at elevated temperatures. google.com This creates a reactive handle for subsequent transformations if needed.

The final step in many synthetic routes to this compound involves the hydrolysis of an ester precursor, such as a methyl or ethyl ester. The hydrolysis of methyl benzoates to their corresponding carboxylic acids is a fundamental and widely used reaction in organic synthesis. This reaction can be carried out under acidic or basic conditions. oieau.frresearchgate.netchemspider.com Alkaline hydrolysis, for example, involves heating the ester with a base like sodium hydroxide (B78521) in an aqueous or mixed solvent system. chemspider.com The rate of hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring. oieau.frsemanticscholar.org

Another relevant functional group interconversion is the demethylation of a methoxy (B1213986) group to a hydroxyl group. While not directly leading to the target compound, if a methoxy-substituted biphenyl is used as an intermediate, its demethylation can be a key step. Methods for the dealkylation of aryl alkyl ethers are well-established and can involve reagents like iodotrimethylsilane. acs.org

Table 2: General Conditions for Methyl Ester Hydrolysis

| Condition | Reagents/Solvents | Reference |

| Basic Hydrolysis | NaOH, Water/Methanol (B129727) | chemspider.com |

| Acidic Hydrolysis | H₃O⁺ | oieau.fr |

Reaction Optimization and Process Development

The efficiency and practicality of synthesizing this compound are highly dependent on the optimization of the key bond-forming reactions and the development of robust chemical processes.

The construction of the biphenyl core of this compound is most commonly achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. libretexts.org This reaction involves the coupling of an aryl boronic acid with an aryl halide. The efficiency of this reaction is critically dependent on the choice of the palladium catalyst and the associated ligands.

Palladium catalysts, such as palladium acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), are frequently used. libretexts.org The performance of these catalysts is significantly enhanced by the use of electron-rich and sterically bulky phosphine (B1218219) ligands. libretexts.org These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Recent advancements have focused on the development of more robust and efficient catalytic systems, including the use of palladacycles, which offer thermal stability and are less sensitive to air and water. libretexts.org Ligand-free systems, such as using palladium on carbon (Pd/C), have also been developed for Suzuki-Miyaura couplings, offering the advantage of a heterogeneous catalyst that can be easily removed from the reaction mixture. nih.gov The design of novel ligands, such as P3N ligands, has also been explored to improve the efficiency and environmental friendliness of these coupling reactions, particularly in aqueous media. nih.gov

Table 3: Components of Suzuki-Miyaura Coupling Reactions

| Component | Examples | Role | Reference |

| Palladium Precursors | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Catalyst source | libretexts.org |

| Ligands | Phosphines (e.g., PPh₃), P3N ligands | Stabilize catalyst, enhance reactivity | libretexts.orgnih.gov |

| Aryl Halide | Aryl bromides, iodides, or chlorides | Coupling partner | libretexts.org |

| Aryl Boronic Acid | Aryl boronic acids or esters | Coupling partner | libretexts.org |

| Base | Carbonates, phosphates, hydroxides | Activates the boronic acid | libretexts.org |

The careful selection and optimization of these catalytic components are crucial for the high-yield and cost-effective synthesis of this compound.

Solvent Effects on Reaction Yield and Selectivity

The synthesis of this compound, a biaryl carboxylic acid, is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In these reactions, the choice of solvent is a critical parameter that significantly influences reaction yield and selectivity. The solvent's polarity, proticity, and ability to dissolve both the organic substrates and inorganic base play a crucial role in the catalytic cycle.

Research on Suzuki-Miyaura couplings for the synthesis of biaryl compounds has shown that polar protic solvents, such as ethanol and methanol, can be highly effective. kochi-tech.ac.jpresearchgate.net These solvents can facilitate the dissolution of the base (e.g., sodium carbonate, potassium phosphate) and stabilize the palladium catalyst and intermediates. For instance, in a study on the Suzuki-Miyaura coupling of benzyl (B1604629) carbonates with phenylboronic acids, ethanol was found to provide a high yield of the desired product. kochi-tech.ac.jp The use of aqueous solvent mixtures, such as methanol/water, has also been reported to be beneficial, offering advantages in terms of environmental friendliness, cost, and solubility of the inorganic base, leading to high yields of the coupled product. researchgate.net

In the context of synthesizing functionalized biaryl compounds, aprotic solvents like toluene and dimethylformamide (DMF) are also frequently employed. kochi-tech.ac.jpnih.gov Toluene is a non-polar aprotic solvent that can be effective, particularly when using an inorganic base. researchgate.net DMF, a polar aprotic solvent, can also promote the reaction, although in some cases, polar protic solvents have been shown to give superior results. kochi-tech.ac.jp The selection of the optimal solvent is often substrate-dependent and requires empirical optimization.

Below is a table summarizing the general effects of different solvent types on Suzuki-Miyaura coupling reactions, which are applicable to the synthesis of this compound.

| Solvent Type | Examples | General Effects on Reaction |

| Polar Protic | Ethanol, Methanol, Water | Often leads to high yields by effectively dissolving inorganic bases and stabilizing catalytic species. kochi-tech.ac.jpresearchgate.net |

| Aprotic Polar | Dimethylformamide (DMF), Acetonitrile (B52724) | Can be effective, but may be outperformed by polar protic solvents in some cases. kochi-tech.ac.jp Acetonitrile is used in some deoxyfluorination reactions. organic-chemistry.org |

| Aprotic Non-polar | Toluene, Dioxane | Toluene can be an efficient solvent, especially with certain inorganic bases. researchgate.net Dioxane has been reported to be ineffective in some cases. researchgate.net |

| Aqueous Mixtures | Methanol/Water, Ethanol/Water | Environmentally friendly, economical, and provides excellent solubility for inorganic bases, often resulting in high product yields. researchgate.net |

High-Throughput Synthesis Approaches and Library Generation

High-throughput synthesis (HTS) and the generation of compound libraries are essential strategies in modern drug discovery and materials science. For a molecule like this compound, these approaches enable the rapid synthesis of a diverse set of structurally related analogues for screening purposes. The robust nature of cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes them well-suited for HTS and library generation. nih.gov

The synthesis of a library of 3-fluoro-4-(aryl)benzoic acid derivatives can be systematically achieved by varying the boronic acid coupling partner. Starting from a common precursor, such as a halogenated 3-fluorobenzoic acid ester, a diverse array of arylboronic acids can be employed to generate a library of biaryl compounds. This approach allows for the exploration of the chemical space around the core scaffold of this compound.

Key aspects of applying HTS to the synthesis of analogues of this compound include:

Parallel Synthesis: Reactions are typically carried out in parallel in multi-well plates, allowing for the simultaneous synthesis of numerous compounds.

Automated Liquid Handling: Robotic systems are used for precise and rapid dispensing of reagents and solvents, minimizing human error and increasing throughput.

Purification and Analysis: Rapid purification techniques, such as automated flash chromatography or preparative HPLC, are integrated into the workflow, followed by high-throughput analysis using techniques like LC-MS to confirm the identity and purity of the synthesized compounds.

A representative combinatorial library based on the this compound scaffold is illustrated in the table below, showcasing the potential for structural diversity by varying the substituent on the phenyl ring.

| Starting Material (Halogenated Benzoic Acid Derivative) | Arylboronic Acid | Resulting Library Compound |

| Methyl 3-fluoro-4-bromobenzoate | 4-Methylphenylboronic acid | Methyl 3-fluoro-4-(4-methylphenyl)benzoate |

| Methyl 3-fluoro-4-bromobenzoate | 3-Methoxyphenylboronic acid | Methyl 3-fluoro-4-(3-methoxyphenyl)benzoate |

| Methyl 3-fluoro-4-bromobenzoate | 4-Chlorophenylboronic acid | Methyl 3-fluoro-4-(4-chlorophenyl)benzoate |

| Methyl 3-fluoro-4-bromobenzoate | 2-Naphthylboronic acid | Methyl 3-fluoro-4-(2-naphthyl)benzoate |

This combinatorial approach, powered by HTS technologies, is invaluable for generating libraries of novel biaryl carboxylic acids for various research applications, including the development of new pharmaceutical agents. nih.gov

Isolation and Purification Techniques

Column Chromatography

Column chromatography is a fundamental purification technique in organic synthesis, and it is well-suited for the isolation of this compound from crude reaction mixtures. rochester.edu The principle of separation is based on the differential adsorption of the components of the mixture onto a stationary phase, typically silica (B1680970) gel, and their elution with a mobile phase.

For the purification of carboxylic acids like this compound, the choice of the eluent system is crucial. A common issue with the chromatography of acidic compounds on silica gel is peak tailing, which can be mitigated by the addition of a small amount of a volatile acid, such as acetic acid, to the mobile phase. labcluster.com Alternatively, for acid-sensitive compounds, the silica gel can be deactivated with a base like triethylamine. rochester.eduresearchgate.net

A typical solvent system for the purification of benzoic acid derivatives is a mixture of a non-polar solvent like toluene or hexane (B92381) and a polar solvent such as ethyl acetate, with the addition of acetic acid. labcluster.com The polarity of the eluent can be gradually increased (gradient elution) to effectively separate the desired product from impurities. rochester.edu

The following table provides examples of solvent systems that can be adapted for the column chromatography of this compound.

| Stationary Phase | Mobile Phase (Eluent System) | Application Notes |

| Silica Gel | Toluene:Ethyl acetate:Acetic acid (e.g., 25:4:1) | Suitable for the purification of benzoic acids and other carboxylic acids. labcluster.com |

| Silica Gel | Hexane:Ethyl acetate with 1% Acetic Acid | A common gradient system where the proportion of ethyl acetate is increased to elute the more polar compounds. The acetic acid helps to reduce tailing. |

| Silica Gel | Dichloromethane:Methanol with 1% Acetic Acid | An alternative solvent system for more polar compounds. |

| Silica Gel | Hexane:Ethyl acetate with 0.1% Triethylamine | Used to neutralize the acidic sites on the silica gel, which can be beneficial if the target compound is sensitive to acid. researchgate.net |

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution purification technique used to isolate pure compounds from complex mixtures. It is particularly useful for obtaining high-purity samples of this compound, especially for applications requiring rigorous purity standards. nih.gov

The separation in preparative HPLC is based on the same principles as analytical HPLC but is performed on a larger scale with larger columns and higher flow rates. For the purification of benzoic acid derivatives, reversed-phase HPLC is commonly employed. sielc.comekb.egsielc.com In this mode, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase.

The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, with the addition of a small amount of an acid like formic acid or trifluoroacetic acid (TFA). nih.govsielc.com The acid serves to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation. ekb.eg

A typical preparative HPLC method for the purification of a benzoic acid derivative is outlined in the table below.

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid or TFA |

| Gradient | A linear gradient from a low to a high percentage of Mobile Phase B |

| Detection | UV spectrophotometry at a wavelength where the compound absorbs strongly (e.g., 254 nm) |

| Flow Rate | Dependent on column dimensions, typically in the range of 10-100 mL/min for preparative scale |

Recrystallization and Other Crystallization Methods

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The method relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. For this compound, which is a crystalline solid, recrystallization can be an effective final purification step to obtain a highly pure product.

The process involves dissolving the crude solid in a minimum amount of a hot solvent in which the compound is soluble at elevated temperatures but sparingly soluble at lower temperatures. Upon cooling, the pure compound crystallizes out of the solution, while the impurities remain dissolved.

The choice of solvent is critical for successful recrystallization. An ideal solvent should:

Not react with the compound.

Dissolve the compound well at high temperatures and poorly at low temperatures.

Either dissolve impurities well at all temperatures or not at all.

Be volatile enough to be easily removed from the purified crystals.

A study on the crystallization of benzoic acid has shown that the polarity of the solvent can influence crystal growth and morphology. rsc.org For fluorinated benzoic acid derivatives, a range of solvents with varying polarities may be suitable for recrystallization. Common solvents for the recrystallization of carboxylic acids include water, ethanol, methanol, acetic acid, or mixtures of these solvents with water. For instance, 3-fluoro-4-hydroxy benzoic acid has been recrystallized from water.

The table below lists potential solvents that could be screened for the recrystallization of this compound.

| Solvent/Solvent System | Rationale |

| Ethanol/Water | A common mixed solvent system that allows for fine-tuning of polarity. |

| Methanol/Water | Similar to ethanol/water, often provides good crystals of aromatic carboxylic acids. |

| Acetic Acid/Water | The acidic nature can help in solubilizing the carboxylic acid. |

| Toluene | A non-polar solvent that may be suitable if the impurities are highly polar. |

| Ethyl Acetate/Hexane | A polar/non-polar mixture that can be effective for inducing crystallization. |

Finding the optimal recrystallization conditions often requires experimentation with different solvents and cooling rates.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Fluoro 4 4 Methylphenyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern, or multiplicity, reveals the number of neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Fluoro-4-(4-methylphenyl)benzoic acid

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | broad singlet | 1H |

| Aromatic Protons (Benzoic Acid Ring) | 7.0 - 8.2 | multiplet | 3H |

| Aromatic Protons (Tolyl Ring) | 7.1 - 7.5 | multiplet | 4H |

Note: This table is based on theoretical predictions and may not reflect exact experimental values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

For this compound, the ¹³C NMR spectrum is expected to show a signal for the carbonyl carbon of the carboxylic acid group in the range of 165-175 ppm. The aromatic carbons would generate a series of signals between 110 and 160 ppm. The carbon atom bonded to the fluorine would exhibit a characteristic splitting due to C-F coupling. The quaternary carbons, those at the junction of the two rings and the one bearing the carboxylic acid group, would also be identifiable. The methyl carbon of the tolyl group would appear at a much higher field, typically around 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbon (-COOH) | 165 - 175 |

| Aromatic Carbons | 110 - 160 |

Note: This table is based on theoretical predictions and may not reflect exact experimental values.

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, advanced 2D NMR techniques are employed.

Correlation Spectroscopy (COSY): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be crucial for assigning the protons within each of the aromatic rings.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would allow for the definitive assignment of which protons are attached to which carbon atoms in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between different parts of the molecule, such as linking the protons on one ring to the quaternary carbon of the other, and confirming the position of the substituents on the aromatic rings.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.

The FT-IR spectrum of this compound would be expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer, a result of intermolecular hydrogen bonding. A strong, sharp absorption band around 1700 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. The C-F stretching vibration would likely appear as a strong band in the region of 1200-1300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would give rise to several bands in the 1450-1600 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C=O Stretch (Carbonyl) | ~1700 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-F Stretch | 1200 - 1300 | Strong |

Note: This table is based on theoretical predictions and may not reflect exact experimental values.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric stretching of the aromatic rings would be expected to produce strong signals. The C=C stretching vibrations of the biphenyl (B1667301) system would also be prominent. While the O-H stretch is typically weak in Raman, the C=O stretch would be observable. The C-H stretching and bending vibrations would also be present. The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

The comprehensive spectroscopic analysis of this compound, through the combined application of advanced NMR and vibrational spectroscopy techniques, would provide an unambiguous structural elucidation. While experimental data is not widely published, theoretical predictions based on established principles of spectroscopy offer a clear roadmap for the characterization of this compound. The detailed assignment of proton and carbon signals, along with the identification of key functional groups and vibrational modes, would be essential for its future use in chemical research and development.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental formula of a compound. It works by ionizing chemical compounds to generate charged molecules or molecule fragments and measuring their mass-to-charge ratios.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly precise measurement of a molecule's mass, typically to four or five decimal places. This accuracy allows for the unambiguous determination of the elemental formula of a compound. For this compound, with the chemical formula C₁₄H₁₁FO₂, the theoretical monoisotopic mass can be calculated with high precision.

This precise mass measurement enables chemists to distinguish between compounds that might have the same nominal mass but different elemental compositions. While specific experimental HRMS data for this compound is not available in public literature, the analysis would confirm the presence and ratio of carbon, hydrogen, fluorine, and oxygen atoms, verifying the compound's identity. Modern machine learning models can even use features from HRMS data to predict the biological activity of unidentified chemicals, highlighting the richness of the information provided by this technique. nih.gov

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₁FO₂ |

| Calculated Monoisotopic Mass | 230.0746 g/mol |

| Nominal Mass | 230 g/mol |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for identifying and quantifying volatile and semi-volatile organic compounds in a sample. core.ac.uk

For a compound like this compound, which is a non-volatile carboxylic acid, direct analysis by GC-MS is challenging. Therefore, a chemical derivatization step is typically required to convert the carboxylic acid group into a more volatile ester, such as a methyl or silyl (B83357) ester. This allows the compound to travel through the GC column.

The process would involve:

Derivatization: Reaction of the sample with an agent like diazomethane (B1218177) or BSTFA (bis(trimethylsilyl)trifluoroacetamide) to form the corresponding methyl or trimethylsilyl (B98337) ester.

Separation: The derivatized sample is injected into the GC, where it is vaporized. The components are separated based on their boiling points and interactions with the stationary phase of the GC column.

Detection: As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum.

This analysis can effectively separate the target compound from any volatile impurities, such as residual solvents from synthesis or by-products of the reaction. The resulting mass spectrum for the main peak would provide a fragmentation pattern that serves as a "fingerprint" to confirm the compound's structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

While a solved crystal structure for this compound is not publicly available, the analysis of a closely related structure, 3-Fluoro-4-methylbenzoic acid , provides a clear example of the data and insights that would be obtained. researchgate.net

Single-Crystal X-ray Diffraction Analysis

In this analysis, a single, high-quality crystal of the compound is irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the atomic positions can be determined.

For the analogue, 3-Fluoro-4-methylbenzoic acid, single-crystal X-ray diffraction revealed its crystal system, space group, and unit cell dimensions. researchgate.net This fundamental data describes the basic repeating unit of the crystal lattice. A similar analysis for this compound would yield a unique set of crystallographic parameters.

Table 2: Illustrative Crystallographic Data for Analogue Compound 3-Fluoro-4-methylbenzoic acid

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₇FO₂ |

| Molecular Weight | 154.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 3.8132 Å, b = 6.0226 Å, c = 30.378 Å |

| α = 90°, β = 92.50°, γ = 90° | |

| Volume (V) | 696.98 ų |

| Molecules per Unit Cell (Z) | 4 |

Data obtained for the related compound 3-Fluoro-4-methylbenzoic acid. researchgate.net

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding)

The data from X-ray diffraction also allows for a detailed examination of the intermolecular forces that hold the molecules together in the crystal. For carboxylic acids, the most significant of these is hydrogen bonding.

In the crystal structure of the analogue 3-Fluoro-4-methylbenzoic acid, molecules form centrosymmetric dimers through strong O—H···O hydrogen bonds between their carboxylic acid groups. researchgate.net This is a classic and highly stable arrangement for carboxylic acids in the solid state. The analysis provides precise measurements of the donor-acceptor distances and angles for these hydrogen bonds.

For this compound, it is expected that similar carboxylic acid dimers would be the primary structural motif. Additionally, the presence of the fluorine atom and the biphenyl ring system would likely introduce other, weaker intermolecular interactions, such as:

C—H···F and C—H···O interactions: Weak hydrogen bonds involving the aromatic C-H groups.

π-π Stacking: Interactions between the aromatic rings of adjacent biphenyl systems.

Table 3: List of Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₁₄H₁₁FO₂ |

| 3-Fluoro-4-methylbenzoic acid | C₈H₇FO₂ |

| Diazomethane | CH₂N₂ |

Computational and Theoretical Investigations of 3 Fluoro 4 4 Methylphenyl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering detailed insights into molecular systems.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for predicting the geometry and electronic properties of molecules like 3-Fluoro-4-(4-methylphenyl)benzoic acid. DFT calculations, often using functionals like B3LYP, are employed to find the lowest energy conformation of the molecule, known as geometry optimization. nih.govresearchgate.net

For substituted benzoic acids, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. In many benzoic acid derivatives, the carboxylic acid group can form hydrogen-bonded dimers. researchgate.net For a related compound, 3-fluoro-4-methylbenzoic acid, X-ray crystallography has shown that the molecule is nearly planar, with a small dihedral angle between the benzene (B151609) ring and the carboxyl group. researchgate.net It forms dimers through O-H···O hydrogen bonding. researchgate.net Similar computational studies on benzoic acid derivatives have successfully used DFT with basis sets like 6-311G to determine optimized geometric structures. researchgate.net

The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be elucidated. The MEP map is particularly useful as it helps in identifying the sites prone to electrophilic and nucleophilic attacks.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzoic Acid Dimer (Calculated)

| Parameter | Bond Length (Å) / Angle (°) |

| C=O | 1.23 |

| C-O | 1.35 |

| O-H | 0.98 |

| C-C (ring) | 1.39 - 1.41 |

| O-H···O (H-bond) | 1.64 |

| ∠(C-O-H) | 106.5 |

| ∠(O=C-O) | 122.8 |

| Note: This table presents typical values for a benzoic acid dimer calculated using DFT, as specific data for this compound is not available in the provided search results. |

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods provide a rigorous framework for studying electronic properties. These calculations can be used to determine energies, electron affinities, and ionization potentials. For complex molecules, a combination of DFT for geometry optimization followed by ab initio single-point energy calculations can provide a balance between accuracy and computational cost.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a description of chemical bonding in terms of orbitals that are delocalized over the entire molecule.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). libretexts.orgyoutube.com The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap suggests that the molecule is more reactive. researchgate.net

For molecules like this compound, the HOMO is typically localized over the electron-rich aromatic rings, while the LUMO may be distributed over the carboxylic acid group and the biphenyl (B1667301) system. The substitution pattern on the benzoic acid ring significantly influences the energies of these frontier orbitals. nih.govresearchgate.net

Table 2: Representative Frontier Molecular Orbital Energies (Calculated)

| Parameter | Energy (eV) |

| E (HOMO) | -6.5 |

| E (LUMO) | -1.5 |

| Energy Gap (ΔE) | 5.0 |

| Note: This table shows representative values for a substituted aromatic acid. The exact values for this compound would require specific calculations. |

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. It provides a localized picture of bonding in terms of lone pairs and bonds. NBO analysis can quantify the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. These interactions, known as hyperconjugation, contribute to the stability of the molecule.

For this compound, NBO analysis can reveal important intramolecular interactions, such as the delocalization of lone pair electrons from the oxygen and fluorine atoms into the antibonding orbitals of the aromatic system. This analysis also provides information about the natural atomic charges on each atom, offering a more detailed picture of the electron distribution than that from simpler population analyses.

Spectroscopic Data Prediction and Validation

Computational methods are extensively used to predict spectroscopic data, which can then be compared with experimental results for validation. Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis). researchgate.net By calculating the excitation energies and oscillator strengths, the absorption maxima (λmax) can be predicted. researchgate.netacademie-sciences.fr

Similarly, vibrational spectra (Infrared and Raman) can be calculated by performing frequency calculations on the optimized geometry. researchgate.net The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. These predicted spectra are invaluable for assigning the vibrational modes observed in experimental spectra. researchgate.netucl.ac.uk For substituted benzoic acids, characteristic vibrational modes include the O-H stretch, the C=O stretch of the carboxylic acid, and various aromatic C-H and C-C stretching and bending modes. researchgate.netucl.ac.uk

Theoretical Simulation of Vibrational (IR, Raman) Spectra

A theoretical simulation of the infrared (IR) and Raman spectra of This compound would typically involve geometry optimization of the molecule's structure followed by frequency calculations using a suitable level of theory and basis set, such as B3LYP/6-311++G(d,p). These calculations would yield the vibrational modes of the molecule, which can be correlated with experimental spectra for a more detailed assignment of the spectral bands. However, no specific studies presenting a theoretical vibrational analysis for this compound were identified.

Computational Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for This compound would likely be carried out using methods like the Gauge-Including Atomic Orbital (GIAO) approach. Such computational predictions are instrumental in the structural elucidation of new compounds by providing theoretical chemical shift values for ¹H, ¹³C, and ¹⁹F nuclei that can be compared with experimental data. At present, there are no published computational studies that specifically report the predicted NMR chemical shifts for this molecule.

Conformational Analysis and Potential Energy Surfaces

A conformational analysis of This compound would be crucial for understanding its three-dimensional structure and flexibility. This would involve mapping its potential energy surface by systematically rotating the rotatable bonds, particularly the bond connecting the two phenyl rings and the bond connecting the carboxylic acid group to the phenyl ring. This analysis would help identify the most stable conformers and the energy barriers between them. No dedicated studies on the conformational analysis or potential energy surface of this compound are currently available in the literature.

Solvation Models and Solvent Effects on Molecular Properties

The study of solvent effects on the molecular properties of This compound would involve the use of solvation models, such as the Polarizable Continuum Model (PCM). These models are used to understand how the surrounding solvent medium influences the molecule's geometry, electronic structure, and spectroscopic properties. Research into how different solvents affect the properties of this specific benzoic acid derivative has not been found in the reviewed literature.

Reactivity and Reaction Mechanism Predictions

Computational methods are also used to predict the reactivity of a molecule and to elucidate potential reaction mechanisms. This can involve the calculation of reactivity descriptors, such as frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps, to identify reactive sites. Furthermore, the transition states and reaction pathways for specific chemical transformations could be modeled. No theoretical studies on the reactivity or reaction mechanism predictions for This compound have been identified.

Chemical Transformations and Derivatization Strategies of 3 Fluoro 4 4 Methylphenyl Benzoic Acid

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of various functional derivatives such as esters, amides, acid halides, and alcohols.

Esterification Reactions

Esterification of 3-fluoro-4-(4-methylphenyl)benzoic acid can be achieved through several established methods. The most common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. iajpr.comgoogle.com The reaction is typically conducted under reflux conditions, with the continuous removal of water to drive the equilibrium towards the ester product. google.com

For instance, the reaction of this compound with a simple alcohol like methanol (B129727) or ethanol (B145695) in the presence of a catalytic amount of sulfuric acid would yield the corresponding methyl or ethyl ester. iajpr.com The use of an entraining agent like toluene (B28343) can facilitate the removal of water via azeotropic distillation. google.com

Table 1: Typical Conditions for Esterification

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product |

| This compound | Alcohol (e.g., Methanol, Ethanol) | Sulfuric Acid | Excess Alcohol or Toluene | Reflux | 3-Fluoro-4-(4-methylphenyl)benzoate Ester |

Amide Formation

The conversion of this compound to its corresponding amides can be accomplished through various coupling strategies. A direct one-pot condensation with a primary or secondary amine is a common method. nih.govrsc.org This transformation often requires the use of a coupling agent or a catalyst to activate the carboxylic acid.

One effective method involves the use of titanium tetrachloride (TiCl4) as a promoter in a solvent like pyridine. nih.gov The reaction generally proceeds at elevated temperatures to afford the desired amide in good yields. nih.gov Alternatively, boronic acid derivatives have been shown to catalyze the direct amidation of carboxylic acids with amines at room temperature. organic-chemistry.org The choice of amine will determine the final amide product, allowing for the introduction of a wide range of substituents. For example, reacting this compound with p-toluidine (B81030) would yield 3-fluoro-N-(4-methylphenyl)-4-(4-methylphenyl)benzamide.

Table 2: Reagents for Amide Formation

| Reactant 1 | Reactant 2 | Coupling Agent/Catalyst | Solvent | Conditions | Product |

| This compound | Amine (Primary or Secondary) | TiCl4 | Pyridine | 85 °C | 3-Fluoro-4-(4-methylphenyl)benzamide |

| This compound | Amine (Primary or Secondary) | Boronic Acid Catalyst | Various | Room Temp to Reflux | 3-Fluoro-4-(4-methylphenyl)benzamide |

Acid Halide Synthesis

The synthesis of 3-fluoro-4-(4-methylphenyl)benzoyl chloride, an important reactive intermediate, can be readily achieved by treating the parent carboxylic acid with a halogenating agent. Thionyl chloride (SOCl2) is a widely used reagent for this purpose. prepchem.comprepchem.com The reaction is typically carried out by heating the carboxylic acid in neat thionyl chloride or in an inert solvent like toluene. prepchem.com

The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gas, driving the reaction to completion. prepchem.com The resulting acid chloride is generally purified by distillation or used directly in subsequent reactions without further purification. The conversion of the carboxylic acid to the more reactive acid chloride facilitates a variety of subsequent transformations, including esterification and amidation under milder conditions.

Table 3: Conditions for Acid Halide Synthesis

| Reactant | Reagent | Solvent | Conditions | Product |

| This compound | Thionyl Chloride (SOCl2) | Neat or Toluene | Reflux | 3-Fluoro-4-(4-methylphenyl)benzoyl chloride |

Reduction to Alcohol

The carboxylic acid functionality of this compound can be reduced to the corresponding primary alcohol, (3-fluoro-4-(4-methylphenyl)phenyl)methanol. This transformation requires the use of strong reducing agents.

Commonly employed reagents for this reduction include lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) in an appropriate solvent like tetrahydrofuran (B95107) (THF) or ethanol. evitachem.com The choice of reducing agent may depend on the presence of other functional groups in the molecule. The carboxylic acid group of the related 4-fluoro-3-methylbenzoic acid can also be reduced to a hydroxyl group. ossila.com

Table 4: Reagents for Reduction to Alcohol

| Reactant | Reducing Agent | Solvent | Product |

| This compound | Lithium Aluminum Hydride (LiAlH4) | Tetrahydrofuran (THF) | (3-Fluoro-4-(4-methylphenyl)phenyl)methanol |

| This compound | Sodium Borohydride (NaBH4) | Ethanol | (3-Fluoro-4-(4-methylphenyl)phenyl)methanol |

Transformations of the Aromatic Rings

The biphenyl (B1667301) core of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of additional functional groups onto the aromatic rings. The directing effects of the existing substituents (fluoro, tolyl, and carboxyl groups) will influence the position of the incoming electrophile.

Electrophilic Aromatic Substitution Reactions (e.g., further halogenation, nitration)

Further Halogenation: The introduction of another halogen atom onto the aromatic rings would proceed via an electrophilic aromatic substitution mechanism. The positions of substitution will be governed by the activating and deactivating nature of the existing groups and their directing effects. The fluorine atom is an ortho-, para-director, while the carboxylic acid is a meta-director. The tolyl group is an ortho-, para-director. The interplay of these effects would likely lead to a mixture of products.

Nitration: The nitration of this compound can be expected to occur by treatment with a mixture of concentrated nitric acid and sulfuric acid. The nitro group would be directed to positions activated by the existing substituents and not strongly deactivated. For example, in the related compound 3-fluoro-4-(trifluoromethyl)benzoic acid, the fluorine and trifluoromethyl groups direct the substitution. sigmaaldrich.com Similarly, 4-fluoro-3-nitrobenzoic acid is a known compound, indicating the feasibility of nitrating a fluorinated benzoic acid. chemicalbook.comossila.comnih.gov The precise location of nitration on the biphenyl system of this compound would depend on the specific reaction conditions and the relative directing strengths of the substituents.

Table 5: Potential Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Potential Product(s) |

| Nitration | HNO3 / H2SO4 | Nitrated derivatives of this compound |

| Halogenation | Halogen (e.g., Br2) / Lewis Acid | Halogenated derivatives of this compound |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the fluorinated ring of this compound presents a potential pathway for introducing a variety of nucleophiles. Generally, SNAr reactions are favored on aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups. libretexts.org In the case of this compound, the carboxylic acid group and the fluorine atom both act as deactivating groups, which would typically make the ring less susceptible to nucleophilic attack.

However, the fluorine atom is a good leaving group in SNAr reactions. libretexts.org For a successful substitution to occur at the C-3 position, activation of the aromatic system is often necessary. One advanced approach to achieve this on unactivated fluoroarenes is through organic photoredox catalysis. nih.gov This method can enable the defluorination and subsequent substitution with various nucleophiles, including azoles, amines, and even intramolecular carboxylic acids, under mild conditions. nih.gov While direct intermolecular substitution by another carboxylic acid is generally unsuccessful, intramolecular cyclization is a possibility. nih.gov

A hypothetical SNAr reaction on this compound is outlined in the table below.

| Reactant | Nucleophile | Conditions | Product |

| This compound | Ammonia | Photoredox Catalyst, Light | 3-Amino-4-(4-methylphenyl)benzoic acid |

Metalation and Cross-Coupling Reactions

The carboxylic acid group in this compound can act as a directing group in ortho-lithiation reactions, a process known as directed ortho-metalation (DoM). wikipedia.orgorganic-chemistry.orgacs.org This allows for the regioselective introduction of electrophiles at the position ortho to the carboxyl group. In this specific molecule, the two ortho positions are C-2 and C-6. The fluorine at C-3 and the tolyl group at C-4 will influence the site of metalation. Treatment with a strong lithium amide base, such as lithium diisopropylamide (LDA), can lead to the formation of a dianion, which can then be trapped with an electrophile. acs.org

Furthermore, the core structure of this compound is amenable to various palladium-catalyzed cross-coupling reactions. While the carboxylic acid itself is not a typical coupling partner, it can be converted into other functional groups that are. For instance, decarbonylative borylation can transform the carboxylic acid into a boronic ester, which can then participate in Suzuki-Miyaura coupling reactions. rsc.orgrsc.org Alternatively, the inherent biaryl structure can be synthesized via cross-coupling reactions, for example, through a Suzuki coupling of a suitable boronic acid with an aryl halide.

A summary of potential metalation and cross-coupling strategies is provided below.

| Reaction Type | Reagents | Intermediate/Product |

| Directed Ortho-Metalation | 1. LDA/THF, -78 °C; 2. Electrophile (e.g., I2) | 2-Iodo-3-fluoro-4-(4-methylphenyl)benzoic acid |

| Decarbonylative Cross-Coupling | 1. Decarbonylative Borylation; 2. Aryl Halide, Pd Catalyst | Unsymmetrical biaryl derivative |

Synthesis of Heterocyclic Derivatives Incorporating this compound Substructures

The functional groups of this compound serve as valuable handles for the construction of various heterocyclic rings.

Formation of Oxadiazoles

1,3,4-Oxadiazoles are readily synthesized from carboxylic acids. tandfonline.comnih.gov A common method involves the conversion of the carboxylic acid to the corresponding acid hydrazide, followed by cyclization. nih.gov For this compound, this would involve initial activation of the carboxylic acid (e.g., to the acid chloride), reaction with hydrazine (B178648) to form 3-fluoro-4-(4-methylphenyl)benzoyl hydrazide, and subsequent cyclization with a dehydrating agent like phosphorus oxychloride. nih.gov A one-pot synthesis from the carboxylic acid and an acyl hydrazide is also a viable and efficient method. acs.org

1,2,4-Oxadiazoles can also be prepared from carboxylic acids by reacting them with amidoximes. researchgate.net

| Heterocycle | Starting Material | Key Reagents | General Product |

| 1,3,4-Oxadiazole | This compound | Hydrazine, Dehydrating Agent (e.g., POCl3) | 2-(3-Fluoro-4-(4-methylphenyl)phenyl)-1,3,4-oxadiazole |

| 1,2,4-Oxadiazole | This compound | Amidoxime, Coupling Agent | 3-(3-Fluoro-4-(4-methylphenyl)phenyl)-5-substituted-1,2,4-oxadiazole |

Synthesis of Pyrazoles and Chromones

Pyrazoles can be synthesized from carboxylic acids through a multi-step process. mdpi.com One approach involves the conversion of the carboxylic acid into a β-diketone, which is then cyclized with hydrazine or a substituted hydrazine. rsc.org This would provide a pyrazole (B372694) ring with the 3-fluoro-4-(4-methylphenyl)phenyl substituent.

The synthesis of chromones from this compound is less direct, as chromone (B188151) synthesis typically starts from phenols. ijrpc.comorganic-chemistry.orgijrar.org However, a synthetic route could be envisioned where the existing functional groups are modified. For example, a Baeyer-Villiger oxidation of a suitable ketone precursor derived from the benzoic acid could introduce a hydroxyl group, which could then be utilized in a subsequent cyclization to form the chromone ring. A more direct, albeit potentially low-yielding, method could involve a modified Baker-Venkataraman reaction under one-pot conditions. nih.gov

Preparation of Tetrazines

The synthesis of tetrazines can be achieved from carboxylic acid precursors, typically via their ester derivatives. nih.govnih.govproquest.comchemrxiv.orgresearchgate.net The initial step would be the esterification of this compound. The resulting ester can then be converted into a 3-thiomethyltetrazine in a one-pot reaction, which serves as a versatile intermediate for further functionalization. nih.govchemrxiv.org

| Heterocycle | Proposed Synthetic Route | Key Intermediates |

| Tetrazine | 1. Esterification of the carboxylic acid. 2. Reaction with S-methylisothiocarbonohydrazidium iodide and subsequent oxidation. | Methyl 3-fluoro-4-(4-methylphenyl)benzoate, 3-Thiomethyl-6-(3-fluoro-4-(4-methylphenyl)phenyl)tetrazine |

Ring Annulation Reactions

Ring annulation reactions can be employed to build fused ring systems onto the biaryl core of this compound. The strategies discussed under metalation and cross-coupling are instrumental here. For example, directed ortho-metalation can introduce a reactive handle at the C-2 position. This handle can then participate in an intramolecular cyclization to form a new ring. An example would be the introduction of an iodo group at C-2, followed by a Sonogashira coupling with a terminal alkyne bearing a suitable functional group, and then an intramolecular cyclization to form a polycyclic aromatic system. Such strategies are valuable for expanding the structural diversity of compounds derived from this versatile building block. researchgate.net

Regioselective and Regiospecific Derivatization Approaches

The derivatization of this compound can be directed to specific positions on the aromatic rings or at the carboxylic acid function. The existing substituents play a crucial role in governing the regioselectivity of these reactions.

The fluorine atom at the 3-position and the tolyl group at the 4-position of the benzoic acid ring, along with the carboxylic acid group, dictate the electron density distribution and steric accessibility of the various positions on the phenyl ring. The carboxylic acid group is a meta-directing deactivator for electrophilic aromatic substitution, while the fluorine atom is an ortho-, para-directing deactivator. The tolyl group is an ortho-, para-directing activator. The interplay of these electronic and steric effects determines the outcome of substitution reactions.

For instance, in electrophilic aromatic substitution reactions, the positions ortho and para to the activating tolyl group are potential sites for substitution. However, the steric hindrance from the adjacent phenyl ring and the deactivating effect of the fluorine and carboxyl groups must be considered.

A common strategy for the derivatization of benzoic acids is the conversion of the carboxylic acid to other functional groups. For example, the carboxylic acid can be readily converted to an ester or an amide. This can be achieved by reaction with an alcohol or an amine in the presence of a coupling agent or after conversion to a more reactive species like an acyl chloride.

The synthesis of related compounds, such as 3-bromo-4-fluoro-benzoic acid, often involves a multi-step process that takes advantage of the directing effects of the substituents. For example, a synthetic route might involve the acylation of a substituted fluorobenzene, followed by bromination and oxidation to the carboxylic acid. google.com Such approaches highlight the ability to introduce new functionalities at specific positions on the benzene (B151609) ring.

Furthermore, modern catalytic methods, such as palladium- and rhodium-catalyzed cross-coupling reactions, offer powerful tools for the regiospecific derivatization of aryl halides and boronic acids. rsc.org While specific examples for this compound are not prevalent in the literature, the principles of these reactions are applicable. For instance, if a bromo or iodo substituent were present on one of the aromatic rings, it could be selectively coupled with a variety of partners, including boronic acids (Suzuki coupling), amines (Buchwald-Hartwig amination), or other organometallic reagents.

The following table summarizes potential regioselective derivatization strategies for this compound based on the reactivity of its functional groups and the directing effects of its substituents.

| Reaction Type | Target Site | Potential Reagents and Conditions | Expected Product Type |

| Esterification | Carboxylic Acid | Alcohol, Acid Catalyst (e.g., H₂SO₄) or Coupling Agent (e.g., DCC) | Ester |

| Amidation | Carboxylic Acid | Amine, Coupling Agent (e.g., HATU, EDC) | Amide |

| Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | Aromatic Ring (position determined by directing groups) | HNO₃/H₂SO₄, Br₂/FeBr₃ | Substituted benzoic acid derivative |

| Suzuki Coupling | (Requires prior conversion to an aryl halide) | Arylboronic acid, Palladium catalyst, Base | Aryl-substituted derivative |

| Buchwald-Hartwig Amination | (Requires prior conversion to an aryl halide) | Amine, Palladium catalyst, Base | Amino-substituted derivative |

Development of Prodrugs or Bioconjugates

The development of prodrugs is a well-established strategy to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug, such as poor solubility, low permeability, or rapid metabolism. nih.govresearchgate.net For a molecule like this compound, the carboxylic acid group is an ideal handle for prodrug design. nih.govnih.gov

Ester Prodrugs

One of the most common approaches for masking a carboxylic acid is its conversion to an ester. nih.govrutgers.edu Ester prodrugs are typically more lipophilic than the parent carboxylic acid, which can enhance their ability to cross cell membranes. nih.gov In the body, ubiquitous esterase enzymes can hydrolyze the ester back to the active carboxylic acid. rutgers.edu The rate of this hydrolysis can be tuned by modifying the steric and electronic properties of the alcohol moiety of the ester. rutgers.edu For example, bulkier esters are generally more stable to chemical hydrolysis but can still be substrates for enzymes. rutgers.edu

Amide Prodrugs

Similarly, the carboxylic acid can be converted to an amide. Amides are generally more stable to hydrolysis than esters. nih.gov This strategy can be employed if a slower release of the parent drug is desired. The choice of the amine component can also be used to target the prodrug to specific tissues or to improve other properties.

Phosphate (B84403) Prodrugs

For improving aqueous solubility, phosphate prodrugs are an effective option. mdpi.com A phosphate group can be attached to the parent molecule, often via a linker that includes a hydroxyl group. These prodrugs are typically highly water-soluble and can be cleaved in vivo by phosphatases to release the active drug. mdpi.com

Bioconjugates

Beyond simple prodrugs, this compound could be incorporated into more complex bioconjugates. For example, it could be conjugated to a targeting moiety, such as a peptide or an antibody, to direct it to a specific site of action, for instance, tumor cells. This approach can increase the therapeutic efficacy while reducing off-target side effects. The carboxylic acid provides a convenient point of attachment for such conjugations, often through an amide or ester linkage.

The table below outlines some potential prodrug and bioconjugate strategies for this compound.

| Prodrug/Bioconjugate Strategy | Modification | Purpose | Activation Mechanism |

| Ester Prodrug | Conversion of the carboxylic acid to an ester | Improve lipophilicity and cell permeability | Enzymatic hydrolysis by esterases rutgers.edu |

| Amide Prodrug | Conversion of the carboxylic acid to an amide | Increase stability for slower drug release | Enzymatic hydrolysis by amidases nih.gov |

| Phosphate Prodrug | Attachment of a phosphate group (via a linker) | Enhance aqueous solubility | Enzymatic cleavage by phosphatases mdpi.com |

| Peptide-Drug Conjugate (PDC) | Covalent linkage to a peptide | Target specific cells or tissues | Protease cleavage of the peptide linker |

| Antibody-Drug Conjugate (ADC) | Covalent linkage to a monoclonal antibody | Target specific cell surface antigens | Internalization and lysosomal degradation |

The rational design of prodrugs and bioconjugates of this compound requires careful consideration of the desired pharmacokinetic profile and the intended therapeutic application. researchgate.netnih.gov

Exploration of Specific Academic Applications and Biological Insights in Vitro

Material Science Applications and Supramolecular Assembly

The unique structure of 3-Fluoro-4-(4-methylphenyl)benzoic acid, which combines a rigid biphenyl (B1667301) core, a polar carboxylic acid group, and a strategically placed fluorine atom, makes it a molecule of interest for materials science. These features are conducive to forming organized molecular structures and imparting specific physical properties to materials.

While specific studies on this compound were not found, the principles of physical organic chemistry allow for a strong theoretical basis for its use in self-assembled monolayers (SAMs). The formation of SAMs involves the spontaneous organization of molecules on a substrate to form a stable, ordered, one-molecule-thick layer.

The carboxylic acid moiety of the molecule can serve as a robust anchoring group, forming hydrogen-bonding networks that contribute to the stability of the monolayer. oaepublish.com Molecules with carboxylic acid groups have been shown to form such networks, enhancing the structural integrity of the assembly. oaepublish.com Furthermore, the presence of the fluorine atom is significant. Fluorinated compounds are known to create surfaces with very low energy, which imparts high hydrophobicity. researchgate.net The inherent strength and polarity of the carbon-fluorine bond also contribute to the thermal and chemical stability of fluorinated SAMs, making them more durable than their hydrocarbon counterparts. researchgate.net The biphenyl structure facilitates π-π stacking interactions between adjacent molecules, further promoting an ordered and densely packed monolayer.

Specific research detailing the application of this compound in Organic Light-Emitting Devices (OLEDs) is not prominent in the reviewed literature. However, the structural motifs of the compound are relevant to materials used in organic electronics. Biphenyl derivatives are frequently used as core components in host materials for OLEDs due to their electronic properties and structural rigidity. Fluorinated molecules are also employed to fine-tune energy levels and enhance the performance and stability of OLED devices. Therefore, while direct evidence is lacking, its foundational structure suggests potential applicability in this area.

The molecular shape of this compound is critical to its potential application in liquid crystals. Its elongated and rigid biphenyl core is a classic example of a calamitic (rod-like) mesogen, a primary requirement for forming liquid crystalline phases. tcichemicals.com

The introduction of a lateral fluorine atom onto the aromatic core is a well-established strategy in the design of advanced liquid crystal materials. biointerfaceresearch.com Lateral fluoro-substituents are known to have several effects on mesophase behavior, as summarized in the table below.

| Feature | Influence of Lateral Fluoro-Substituent | Rationale |

| Melting Point | Often leads to a reduction in the melting point. biointerfaceresearch.com | The substituent disrupts perfect crystal packing, lowering the energy required to transition to a mesophase. |

| Phase Stability | Can enhance the stability of tilted smectic phases (e.g., Smectic C*). biointerfaceresearch.com | The lateral dipole moment introduced by the fluorine atom influences intermolecular interactions. |

| Dielectric Anisotropy | Can increase negative dielectric anisotropy. biointerfaceresearch.com | The strong dipole of the C-F bond contributes significantly to the overall molecular dipole moment. |

These properties are highly sought after for applications in display technologies, such as ferroelectric displays, where lower melting points and stable, switchable phases are required. biointerfaceresearch.com

In Vitro Biological Activity Studies

The structural characteristics of this compound, particularly its biphenyl carboxylic acid scaffold, make it a candidate for investigation as a modulator of enzyme activity and cellular signaling.

Protein tyrosine phosphatases (PTPs) are a family of enzymes that are crucial regulators of signal transduction pathways. nih.gov One of the most studied members, Protein Tyrosine Phosphatase 1B (PTP1B), has been identified as a therapeutic target for metabolic diseases and various cancers. nih.gov Consequently, the development of small molecule inhibitors for PTP1B is an area of intense research. nih.gov

While direct inhibitory data for this compound against PTP1B or specific protein kinases is not available in the examined literature, its structure is analogous to other known enzyme inhibitors. Biphenyl structures serve as scaffolds for designing inhibitors, and the carboxylic acid group can form critical hydrogen bonds and ionic interactions within an enzyme's active site. The fluorine atom can enhance binding affinity through favorable electrostatic interactions or by modifying the electronic properties of the molecule.

The general role of PTP1B is to dephosphorylate tyrosine residues on proteins, thereby regulating their activity. nih.gov Inhibition of PTP1B typically leads to an increase in the phosphorylation of its substrates, which can have significant downstream effects on cellular processes. nih.gov